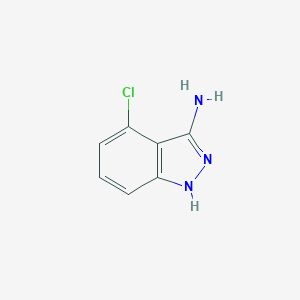
4-chloro-1H-indazol-3-amine
Cat. No. B189248
Key on ui cas rn:
20925-60-4
M. Wt: 167.59 g/mol
InChI Key: QPLXQNVPEHUPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08357716B2
Procedure details


To a solution of 2-chloro-6-fluorobenzonitrile (ABCR) (3 g, 19 mmol) in anhydrous ethanol (50 mL) was added hydrazine hydrate (3.74 mL, 77 mmol). The reaction was heated at 90° C. under a nitrogen for 3.5 hours. The reaction mixture was cooled to room temperature, treated with acetone (20 mL) and left to stand for 19 hours. The mixture was evaporated in-vacuo to yield an orange/brown solid, which was partitioned between saturated aqueous sodium hydrogen carbonate solution and dichloromethane. The organic layer was passed through a hydrophobic frit and evaporated in-vacuo to yield a brown solid, which was absorbed onto Florisil (60-100 mesh), applied to a 100 g silica SPE cartridge and purified by chromatography on Flashmaster II using a 0-10% methanol in dichloromethane gradient over 60 min. Fractions 24-29 were combined and the solvent was evaporated in-vacuo to yield the title compound as a yellow solid (2.14 g, 66%) LCMS (System B) RT=1.58 min, ES+ve m/z 168 (M+H)+.



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6](F)[C:3]=1[C:4]#[N:5].O.[NH2:12][NH2:13].CC(C)=O>C(O)C>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:3]=1[C:4]([NH2:5])=[N:12][NH:13]2 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C#N)C(=CC=C1)F
|
|
Name
|
|
|
Quantity
|
3.74 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was evaporated in-vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield an orange/brown solid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was partitioned between saturated aqueous sodium hydrogen carbonate solution and dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in-vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a brown solid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was absorbed onto Florisil (60-100 mesh)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by chromatography on Flashmaster II
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
over 60 min
|
|
Duration
|
60 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated in-vacuo
|
Outcomes


Product
Details
Reaction Time |
19 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C2C(=NNC2=CC=C1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.14 g | |
| YIELD: PERCENTYIELD | 66% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

